molecular formula C20H17N5O2S B11699974 (4E)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11699974
M. Wt: 391.4 g/mol
InChI Key: VFJOBGZZLAVKGR-UHFFFAOYSA-N
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Description

The compound “(4E)-4-{2-[3-(HYDROXYMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features multiple functional groups, including a thiazole ring, a pyrazolone core, and a hydrazone linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the thiazole and pyrazolone intermediates. These intermediates can be synthesized through well-established organic reactions such as the Hantzsch thiazole synthesis and the Knorr pyrazole synthesis. The final step would involve the formation of the hydrazone linkage through the reaction of a hydrazine derivative with an aldehyde or ketone.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to a hydrazine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Introduction of various substituents on the phenyl rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-{2-[3-(HYDROXYMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can be compared with other hydrazone derivatives, thiazole-containing compounds, and pyrazolone derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both a thiazole ring and a pyrazolone core is relatively rare and may offer distinct advantages in various applications.

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H17N5O2S/c1-13-18(23-22-16-9-5-6-14(10-16)11-26)19(27)25(24-13)20-21-17(12-28-20)15-7-3-2-4-8-15/h2-10,12,24,26H,11H2,1H3

InChI Key

VFJOBGZZLAVKGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=CC(=C4)CO

Origin of Product

United States

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